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Introduction
SR3335, also known as ML-176, is a potent and selective synthetic inverse agonist of the

Retinoic acid receptor-related orphan receptor alpha (RORα). RORα is a nuclear receptor that

plays a critical role in regulating a wide array of physiological processes, including metabolism,

inflammation, and circadian rhythms. As a constitutively active transcription factor, RORα's

activity is modulated by ligands that can either enhance (agonists) or repress (inverse agonists)

its function. SR3335 has emerged as a valuable chemical probe to elucidate the physiological

and pathophysiological roles of RORα, demonstrating significant potential for therapeutic

applications, particularly in the context of metabolic diseases like type 2 diabetes. This guide

provides a comprehensive overview of the mechanism of action of SR3335, detailing its

molecular interactions, downstream signaling effects, and the experimental methodologies

used to characterize its activity.

Core Mechanism of Action: Selective RORα Inverse
Agonism
The primary mechanism of action of SR3335 is its function as a selective partial inverse agonist

of RORα.[1][2] Unlike a neutral antagonist that simply blocks agonist binding, an inverse

agonist reduces the constitutive activity of a receptor. RORα is known to be constitutively

active, meaning it promotes gene transcription even in the absence of a natural ligand. SR3335
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directly binds to the ligand-binding domain (LBD) of RORα, inducing a conformational change

that leads to the dissociation of co-activator proteins and the recruitment of co-repressor

complexes. This action effectively represses the basal transcriptional activity of RORα.

Molecular Interaction and Binding Affinity
SR3335 exhibits high selectivity for RORα over other nuclear receptors, including the closely

related RORγ and LXRα.[2] This selectivity is crucial for its utility as a specific chemical tool to

probe RORα function.

Parameter Value Reference

Binding Affinity (Ki) 220 nM [2]

IC50 (Cell-based assay) 480 nM [2]

Key Signaling Pathways Modulated by SR3335
The inverse agonism of SR3335 on RORα leads to the modulation of several critical signaling

pathways. The most well-characterized of these is the regulation of hepatic gluconeogenesis.

However, the influence of SR3335 extends to inflammatory pathways and the intricate

machinery of the circadian clock.

Regulation of Hepatic Gluconeogenesis
A primary and well-documented effect of SR3335 is the suppression of hepatic

gluconeogenesis, the metabolic pathway responsible for the synthesis of glucose from non-

carbohydrate sources.[1] This is a key process in maintaining blood glucose homeostasis, and

its dysregulation is a hallmark of type 2 diabetes.

RORα directly regulates the expression of key gluconeogenic enzymes. By inhibiting RORα,

SR3335 leads to the downregulation of:

Glucose-6-phosphatase (G6Pase): Catalyzes the final step of gluconeogenesis.

Phosphoenolpyruvate carboxykinase (PEPCK): A rate-limiting enzyme in the gluconeogenic

pathway.
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In vivo studies using diet-induced obese (DIO) mouse models have demonstrated that

administration of SR3335 leads to a significant reduction in plasma glucose levels following a

pyruvate tolerance test, confirming its ability to suppress gluconeogenesis in a physiological

setting.[1]
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SR3335 inhibits RORα, leading to reduced gluconeogenesis.

Modulation of Th17 Cell Differentiation
RORα, along with RORγt, is a key transcription factor in the differentiation of T helper 17

(Th17) cells, a subset of T cells that play a critical role in host defense against certain

pathogens but are also implicated in the pathogenesis of autoimmune diseases. SR3335 has

been shown to suppress the development of Th17 cells.[3] By inhibiting RORα, SR3335 can

attenuate the expression of pro-inflammatory cytokines, such as IL-17A, that are characteristic

of the Th17 lineage. This suggests a potential therapeutic role for SR3335 in autoimmune and

inflammatory disorders.

Influence on the Circadian Rhythm
The circadian clock is an internal timekeeping system that regulates a vast number of

physiological processes in a 24-hour cycle. RORα is a core component of the molecular clock

machinery, acting as a positive regulator of the transcription of Bmal1, a central clock gene.[4]

The rhythmic expression of RORα contributes to the oscillatory expression of Bmal1, which in

turn drives the circadian cycle. By acting as an inverse agonist of RORα, SR3335 can

potentially modulate the expression of core clock genes and thereby influence circadian
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rhythms. While the direct effects of SR3335 on the circadian clock are still an area of active

investigation, its interaction with a key clock component highlights its potential to impact a wide

range of rhythmic physiological functions.

Experimental Protocols
The characterization of SR3335's mechanism of action has been elucidated through a series of

key in vitro and in vivo experiments.

In Vitro Assays
1. Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of SR3335 to the RORα ligand-binding

domain (LBD).

Methodology: A competitive binding assay is performed using a radiolabeled ligand (e.g.,

[3H]25-hydroxycholesterol) that is known to bind to the RORα LBD. Increasing

concentrations of unlabeled SR3335 are added to compete with the radioligand for binding to

the purified RORα LBD. The amount of bound radioligand is measured, and the data are

used to calculate the Ki value for SR3335 using the Cheng-Prusoff equation.

2. Cell-Based Chimeric Receptor Cotransfection Assay

Objective: To determine the functional activity (IC50) of SR3335 as an inverse agonist in a

cellular context.

Methodology: HEK293 cells are co-transfected with two plasmids: one expressing a chimeric

receptor consisting of the Gal4 DNA-binding domain fused to the RORα LBD, and a second

reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activating

sequence (UAS). In the absence of an inverse agonist, the constitutively active RORα LBD

drives luciferase expression. Cells are treated with increasing concentrations of SR3335,

and the resulting decrease in luciferase activity is measured to determine the IC50 value.

3. G6Pase Promoter-Luciferase Reporter Assay
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Objective: To confirm the inhibitory effect of SR3335 on the transcriptional activity of full-

length RORα on a target gene promoter.

Methodology: HepG2 cells are co-transfected with a plasmid expressing full-length RORα

and a luciferase reporter plasmid driven by the G6Pase promoter, which contains ROR

response elements (ROREs). Cells are treated with SR3335 (e.g., 5 μM), and the resulting

suppression of luciferase activity is measured.

In Vivo Studies
1. Pharmacokinetic Studies in Mice

Objective: To determine the pharmacokinetic profile of SR3335.

Methodology: C57BL/6 mice are administered a single intraperitoneal (i.p.) injection of

SR3335 (e.g., 10 mg/kg). Blood samples are collected at various time points post-injection

(e.g., 0.25, 0.5, 1, 2, 4, and 8 hours). Plasma concentrations of SR3335 are determined

using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

2. Pyruvate Tolerance Test in Diet-Induced Obese (DIO) Mice

Objective: To assess the in vivo efficacy of SR3335 in suppressing hepatic gluconeogenesis.

Methodology: DIO mice are treated with SR3335 (e.g., 15 mg/kg, twice daily, i.p.) or vehicle

for a specified period (e.g., 6 days). Following a fasting period, a bolus of pyruvate (a

gluconeogenic substrate) is administered via i.p. injection. Blood glucose levels are

measured at baseline and at various time points after the pyruvate challenge (e.g., 15, 30,

and 60 minutes). A significant reduction in the glucose excursion in the SR3335-treated

group compared to the vehicle group indicates suppression of gluconeogenesis.
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Experimental workflow for the characterization of SR3335.

Quantitative Data Summary
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Experiment Model Treatment Outcome Result Reference

G6Pase

Promoter-

Luciferase

Assay

HepG2 cells 5 μM SR3335

Suppression

of

transcription

Significant

suppression

(p < 0.05)

[5]

mRNA

Expression
HepG2 cells 5 μM SR3335

Suppression

of G6Pase

and PEPCK

mRNA

Significant

suppression

(p < 0.05)

[5]

Pharmacokin

etics

C57BL/6

mice

10 mg/kg

SR3335 (i.p.)

Plasma

concentration

Peak of ~9

μM at 0.5h;

>360 nM at

4h

[5]

Pyruvate

Tolerance

Test

Diet-Induced

Obese (DIO)

mice

15 mg/kg

SR3335

(b.i.d., i.p. for

6 days)

Plasma

glucose

levels after

pyruvate

challenge

Significantly

lower at 15,

30, and 60

min (p < 0.05)

[1]

Th17 Cell

Differentiation

Mouse naïve

CD4+ T cells
SR3335

IL-17A

expression

Dose-

dependent

decrease

[3]

Conclusion
SR3335 is a selective RORα inverse agonist that effectively suppresses the constitutive activity

of this nuclear receptor. Its mechanism of action is centered on its ability to bind to the RORα

LBD, leading to the recruitment of co-repressors and the subsequent downregulation of RORα

target genes. This has profound effects on key physiological processes, most notably a

significant reduction in hepatic gluconeogenesis through the repression of G6Pase and

PEPCK. Furthermore, SR3335's influence on Th17 cell differentiation and its potential to

modulate the circadian clock underscore the broad therapeutic potential of targeting RORα.

The detailed experimental protocols and quantitative data presented in this guide provide a

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://pubs.acs.org/doi/10.1021/cb1002762
https://pubs.acs.org/doi/10.1021/cb1002762
https://pubs.acs.org/doi/10.1021/cb1002762
https://pubmed.ncbi.nlm.nih.gov/21090593/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7782731/
https://www.benchchem.com/product/b1682619?utm_src=pdf-body
https://www.benchchem.com/product/b1682619?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682619?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


solid foundation for researchers and drug development professionals to further explore the

utility of SR3335 and other RORα modulators in various disease contexts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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